molecular formula C8H9NO4S B1428781 2-(Methylsulfonyl)-5-nitrotoluene CAS No. 736997-98-1

2-(Methylsulfonyl)-5-nitrotoluene

Cat. No.: B1428781
CAS No.: 736997-98-1
M. Wt: 215.23 g/mol
InChI Key: YMHQJBGKYCHBND-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitrotoluene is an organic compound with the molecular formula C8H9NO4S It is characterized by a toluene core substituted with a methylsulfonyl group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-nitrotoluene typically involves the nitration of 2-methylsulfonyl toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, better temperature control, and higher efficiency compared to traditional batch processes. The use of continuous flow reactors also allows for the precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methylsulfonyl)-5-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfonyl and nitro groups.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-nitrotoluene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methylsulfonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological nucleophiles. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-5-nitrotoluene is unique due to the presence of both a nitro group and a methylsulfonyl group on the toluene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQJBGKYCHBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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